1-Aza-2-(3,4-dimethylphenyl)-2-phenylvinyl morpholine-4-carboxylate
Description
1-Aza-2-(3,4-dimethylphenyl)-2-phenylvinyl morpholine-4-carboxylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of morpholine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both phenyl and dimethylphenyl groups attached to the morpholine ring enhances its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-8-9-18(14-16(15)2)19(17-6-4-3-5-7-17)21-25-20(23)22-10-12-24-13-11-22/h3-9,14H,10-13H2,1-2H3/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLKIWGLYAQCQE-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NOC(=O)N2CCOCC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\OC(=O)N2CCOCC2)/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aza-2-(3,4-dimethylphenyl)-2-phenylvinyl morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: Starting with a suitable amine and an epoxide, the morpholine ring is formed through a nucleophilic ring-opening reaction.
Introduction of the Phenyl and Dimethylphenyl Groups: The phenyl and dimethylphenyl groups are introduced via Friedel-Crafts alkylation reactions, using appropriate benzene derivatives and catalysts such as aluminum chloride.
Vinylation: The vinyl group is introduced through a Heck reaction, involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Carboxylation: Finally, the carboxylate group is added through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products. Scale-up processes often require rigorous control of temperature, pressure, and reaction time to maintain product consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Aza-2-(3,4-dimethylphenyl)-2-phenylvinyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
1-Aza-2-(3,4-dimethylphenyl)-2-phenylvinyl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
